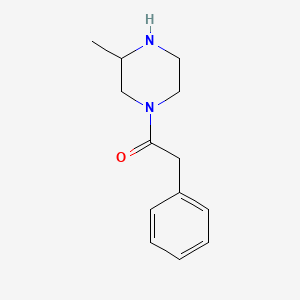
6-(2,3-Difluorophenyl)nicotinic acid, 95%
Vue d'ensemble
Description
6-(2,3-Difluorophenyl)nicotinic acid (6-DFNA) is a chemical compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is an important component of Vitamin B3, and is known for its potential to act as a ligand for a variety of receptors. 6-DFNA has been studied extensively for its effects on biochemical and physiological processes, and its potential applications in the laboratory setting.
Applications De Recherche Scientifique
6-(2,3-Difluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It is a widely used ligand for the nicotinic acetylcholine receptor (nAChR), which plays an important role in neurotransmission. 6-(2,3-Difluorophenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on metabolic pathways, such as fatty acid oxidation and glucose metabolism. It has also been used to study the effects of nicotinic acid on the immune system, as well as its potential applications in the treatment of autoimmune diseases. Additionally, 6-(2,3-Difluorophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the cardiovascular system, and its potential applications in the treatment of hypertension.
Mécanisme D'action
6-(2,3-Difluorophenyl)nicotinic acid, 95% acts as a ligand for the nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central and peripheral nervous systems. When 6-(2,3-Difluorophenyl)nicotinic acid, 95% binds to the nAChR, it activates the receptor, which leads to a cascade of biochemical and physiological effects. These effects can include increased neurotransmission, increased metabolism, increased immune system activity, and increased cardiovascular activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% are largely dependent on the type of receptor that it binds to. When 6-(2,3-Difluorophenyl)nicotinic acid, 95% binds to the nAChR, it can lead to increased neurotransmission, increased metabolism, increased immune system activity, and increased cardiovascular activity. Additionally, 6-(2,3-Difluorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2,3-Difluorophenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, 6-(2,3-Difluorophenyl)nicotinic acid, 95% is not suitable for use in experiments involving live animals, as it has not been tested for safety in this setting.
Orientations Futures
The potential applications of 6-(2,3-Difluorophenyl)nicotinic acid, 95% are wide-ranging, and there are many areas of research that can be explored in the future. These include further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on the immune system, its potential applications in the treatment of autoimmune diseases, and its potential applications in the treatment of hypertension. Additionally, further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on metabolic pathways, such as fatty acid oxidation and glucose metabolism, could lead to novel therapeutic strategies. Finally, further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on the central and peripheral nervous systems could lead to new insights into the mechanisms of neurotransmission.
Propriétés
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIJDSRYMHWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647038 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Difluorophenyl)nicotinic acid | |
CAS RN |
744261-55-0 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)


![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)









